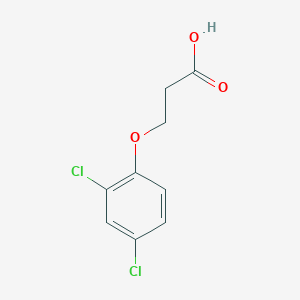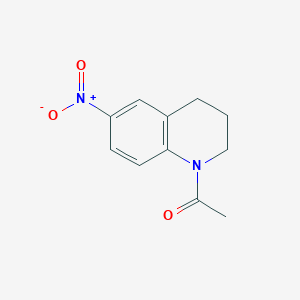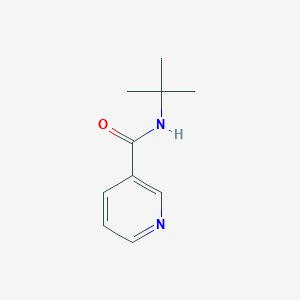
2-fluoro-N-(4-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and has a fluorine atom and a hydroxyl group attached to the benzene ring. FHBA has been shown to exhibit various biological activities, making it a promising candidate for use in various laboratory experiments.
作用机制
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are enzymes that regulate the activity of various signaling pathways in the body, and their dysregulation has been linked to various diseases, including cancer and diabetes. 2-fluoro-N-(4-hydroxyphenyl)benzamide's ability to inhibit PTPs makes it a potential therapeutic agent for the treatment of these diseases.
生化和生理效应
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its PTP inhibitory activity, 2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. 2-fluoro-N-(4-hydroxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
实验室实验的优点和局限性
One advantage of using 2-fluoro-N-(4-hydroxyphenyl)benzamide in laboratory experiments is its ability to selectively inhibit PTPs. This allows researchers to study the effects of PTP inhibition on various signaling pathways in the body. However, one limitation of using 2-fluoro-N-(4-hydroxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide. One area of research is the development of 2-fluoro-N-(4-hydroxyphenyl)benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide's effects on other signaling pathways in the body, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for 2-fluoro-N-(4-hydroxyphenyl)benzamide may improve its availability for use in laboratory experiments.
合成方法
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(4-hydroxyphenyl)benzamide.
科学研究应用
2-fluoro-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including inhibition of protein tyrosine phosphatases (PTPs) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). These activities make 2-fluoro-N-(4-hydroxyphenyl)benzamide a promising candidate for use in drug discovery and development.
属性
CAS 编号 |
198879-79-7 |
|---|---|
产品名称 |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
分子式 |
C13H10FNO2 |
分子量 |
231.22 g/mol |
IUPAC 名称 |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
InChI 键 |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



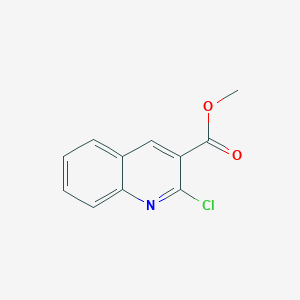
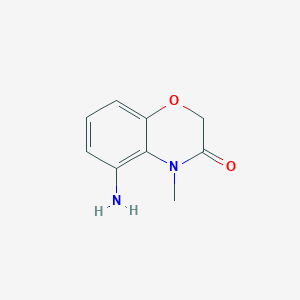
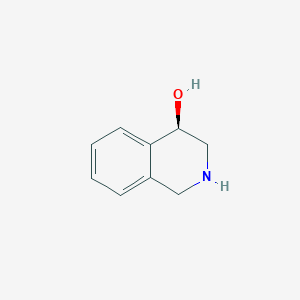
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
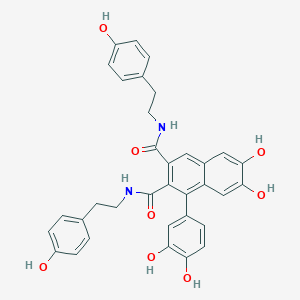
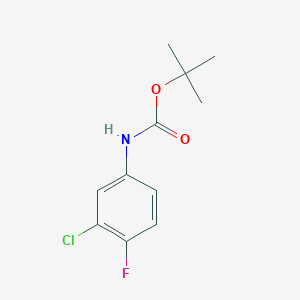

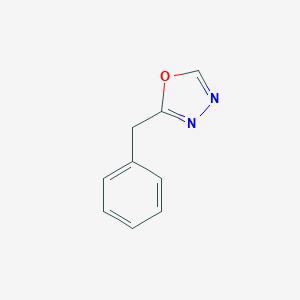

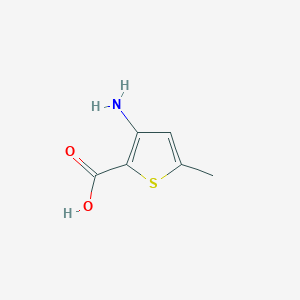
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
